molecular formula C14H10Br2INO2 B11532447 3,4-Dibromo-2-[(E)-[(4-iodophenyl)imino]methyl]-6-methoxyphenol

3,4-Dibromo-2-[(E)-[(4-iodophenyl)imino]methyl]-6-methoxyphenol

Cat. No.: B11532447
M. Wt: 510.95 g/mol
InChI Key: RNRGXNSVCPPODD-UHFFFAOYSA-N
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Description

3,4-Dibromo-2-[(E)-[(4-iodophenyl)imino]methyl]-6-methoxyphenol is a synthetic organic compound characterized by the presence of bromine, iodine, and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dibromo-2-[(E)-[(4-iodophenyl)imino]methyl]-6-methoxyphenol typically involves the condensation of 3,4-dibromo-6-methoxy-2-hydroxybenzaldehyde with 4-iodoaniline under acidic conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at room temperature or slightly elevated temperatures. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed to ensure the compound’s purity and quality.

Chemical Reactions Analysis

Types of Reactions

3,4-Dibromo-2-[(E)-[(4-iodophenyl)imino]methyl]-6-methoxyphenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amines or alcohols.

    Substitution: The bromine and iodine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium azide in dimethylformamide (DMF) or potassium cyanide in ethanol.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Amines or alcohols.

    Substitution: Azides or nitriles.

Scientific Research Applications

3,4-Dibromo-2-[(E)-[(4-iodophenyl)imino]methyl]-6-methoxyphenol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,4-Dibromo-2-[(E)-[(4-iodophenyl)imino]methyl]-6-methoxyphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bromine and iodine atoms can form halogen bonds with target molecules, influencing their activity and function. Additionally, the methoxy group can participate in hydrogen bonding and other non-covalent interactions, further modulating the compound’s effects .

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dibromo-2-[(E)-[(4-bromophenyl)imino]methyl]-6-methoxyphenol
  • 3,4-Dibromo-2-[(E)-[(4-chlorophenyl)imino]methyl]-6-methoxyphenol
  • 3,4-Dibromo-2-[(E)-[(4-fluorophenyl)imino]methyl]-6-methoxyphenol

Uniqueness

3,4-Dibromo-2-[(E)-[(4-iodophenyl)imino]methyl]-6-methoxyphenol is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs with bromine, chlorine, or fluorine atoms.

Properties

Molecular Formula

C14H10Br2INO2

Molecular Weight

510.95 g/mol

IUPAC Name

3,4-dibromo-2-[(4-iodophenyl)iminomethyl]-6-methoxyphenol

InChI

InChI=1S/C14H10Br2INO2/c1-20-12-6-11(15)13(16)10(14(12)19)7-18-9-4-2-8(17)3-5-9/h2-7,19H,1H3

InChI Key

RNRGXNSVCPPODD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1O)C=NC2=CC=C(C=C2)I)Br)Br

Origin of Product

United States

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